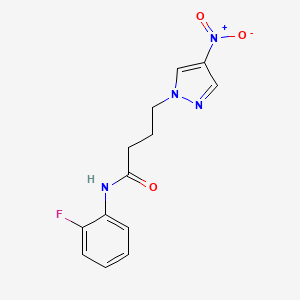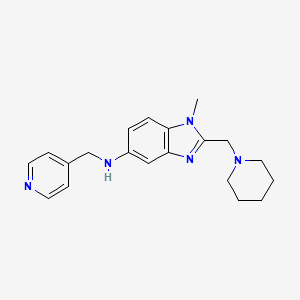
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes both fluorinated and methylated aromatic rings
Preparation Methods
The synthesis of 1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
1-(2,4-DIFLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Lacks the methyl group on the phenyl ring.
1-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Contains chlorine atoms instead of fluorine.
1-(2,4-DIFLUOROPHENYL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-TETRAHYDROQUINOLINE-2,5-DIONE: Has a less saturated quinoline core.
Properties
Molecular Formula |
C22H19F2NO2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C22H19F2NO2/c1-13-5-7-14(8-6-13)16-12-21(27)25(18-10-9-15(23)11-17(18)24)19-3-2-4-20(26)22(16)19/h5-11,16H,2-4,12H2,1H3 |
InChI Key |
BFBAPZQDRSNFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491985.png)
![2-[(5-chloro-1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11491989.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11491991.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11491998.png)

![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11492005.png)
![4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol](/img/structure/B11492006.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)](/img/structure/B11492018.png)
![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11492019.png)
![N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492026.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11492045.png)
![4-amino-8-(4-hydroxy-3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11492046.png)
![6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11492050.png)

